molecular formula C15H15N3 B2874373 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 724438-59-9

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B2874373
CAS No.: 724438-59-9
M. Wt: 237.306
InChI Key: KYAMGLJRCGOEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a phenyl group attached to an imidazo[1,5-a]pyridine ring system. The presence of both imidazole and pyridine rings in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and subsequent oxygenation to afford the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and gold-catalyzed processes suggests that scalable methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold catalysts, terminal alkynes, glyoxals, and various oxidizing agents. Reaction conditions often involve mild temperatures and air atmosphere to facilitate the oxidation processes .

Major Products

The major products formed from these reactions include α-hydroxyl ketones and various substituted imidazo[1,5-a]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is unique due to its specific imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. Its potential for diverse applications in chemistry, biology, medicine, and industry further highlights its uniqueness .

Properties

IUPAC Name

2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-9-14-17-15(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMGLJRCGOEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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